
DG(18:2(9Z,12Z)/20:3(8Z,11Z,14Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or 1-linoleoyl-2-homo-g-linolenoyl-sn-glycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway.
DG(18:2(9Z,12Z)/20:3(8Z,11Z,14Z)/0:0) is a diglyceride.
科学的研究の応用
Model Design of a Compact Delayed Gamma-ray Moderator System
- Research Application : This study focuses on the optimization of a moderator system for neutron point sources in delayed gamma-ray spectroscopy, a technique used in nuclear material analysis (Rodriguez et al., 2019).
Artificial Neural Network Model for Diesel Electric Generator Performance
- Research Application : This paper presents artificial neural network models for predicting diesel electric generator performance and exhaust emissions, relevant in environmental impact studies (Ganesan et al., 2015).
Distributed Generation Technologies, Definitions and Benefits
- Research Application : This survey discusses the concept of distributed generation (DG) in the electric power sector, including types, technologies, and benefits, offering insights into energy management and distribution systems (El-Khattam & Salama, 2004).
Optimal DG Placement in a Smart Distribution Grid
- Research Application : The study explores the use of Bat Algorithm for optimal sizing and siting of distributed generation in smart distribution power systems, focusing on economic aspects (Buaklee & Hongesombut, 2014).
Genetic Algorithm in Optimal Placement of Distributed Generator
- Research Application : This research highlights the application of Genetic Algorithm in determining the optimal size and location of distributed generators in power systems (Vivek et al., 2011).
Opportunity to Test Non-Newtonian Gravity
- Research Application : This paper presents an experimental opportunity to measure possible violations of Newton's law using dynamic gravity field generators and interferometric sensors, a significant contribution to fundamental physics research (Raffai et al., 2011).
Defected Ground Structure-Integrated Rectangular Microstrip Patch
- Research Application : Research on integrating defected ground structure (DGS) with microstrip patch to improve polarization purity in radiated fields, applicable in telecommunications and signal processing (Kumar & Guha, 2014).
13CO2/12CO2 Isotopic Ratio Measurements
- Research Application : Development of a portable gas sensor for measuring isotopic ratios in CO2, relevant for environmental and volcanic gas emission studies (Erdélyi et al., 2002).
Scientific Workflow Makespan Reduction through Cloud Augmented Desktop Grids
- Research Application : This study discusses the reduction of workflow makespan in scientific research, particularly in biomedical research, by integrating cloud computing with desktop grid computing (Reynolds et al., 2011).
特性
分子式 |
C41H70O5 |
|---|---|
分子量 |
643 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,39,42H,3-10,15-16,20,23,25-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChIキー |
YOCFNRCUDLNVHC-DEAWSBFVSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)

![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)
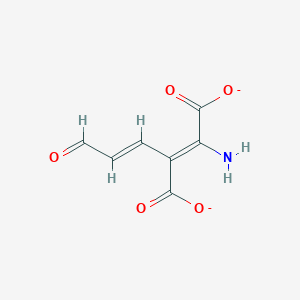
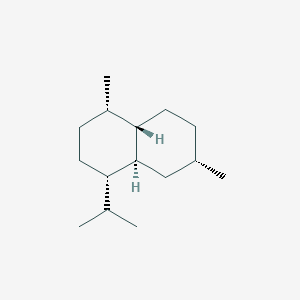
![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)

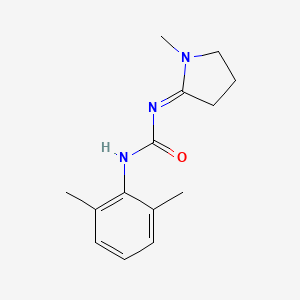


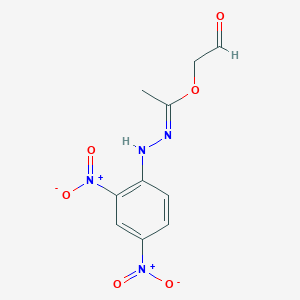

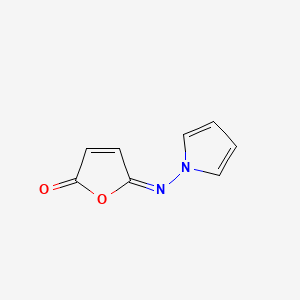
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)